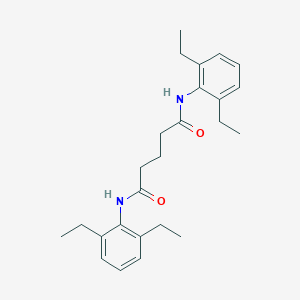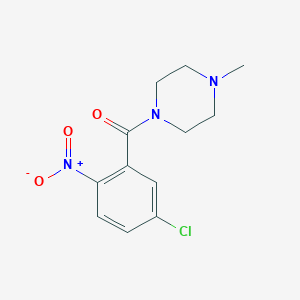![molecular formula C22H26N2O3 B457507 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B457507.png)
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the bicyclic core. The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized through Diels-Alder reactions, followed by functional group modifications . The piperazine ring is introduced through nucleophilic substitution reactions, and the cinnamyl group is added via alkylation reactions .
Industrial Production Methods
This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
作用機序
The mechanism of action for 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and cinnamyl group may facilitate binding to specific sites, modulating the activity of the target molecules . Pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a similar bicyclic core but different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another derivative with an ester group instead of the piperazine and cinnamyl groups.
Uniqueness
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic core, piperazine ring, and cinnamyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5g/mol |
IUPAC名 |
3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H26N2O3/c25-21(19-17-8-9-18(15-17)20(19)22(26)27)24-13-11-23(12-14-24)10-4-7-16-5-2-1-3-6-16/h1-9,17-20H,10-15H2,(H,26,27)/b7-4+ |
InChIキー |
UMRYQUBZRNBMRO-QPJJXVBHSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
異性体SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
正規SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-methylphenyl)-N-(4-{[3-(4-methylphenyl)acryloyl]amino}cyclohexyl)acrylamide](/img/structure/B457430.png)

![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B457434.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457435.png)
![2-{[3-(4-Chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B457438.png)



![ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B457445.png)

![2-ethyl-N-{3-[(2-ethylhexanoyl)amino]phenyl}hexanamide](/img/structure/B457447.png)
